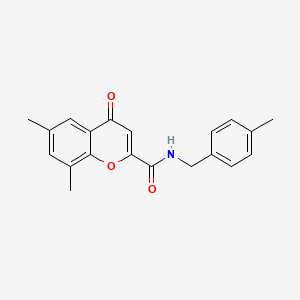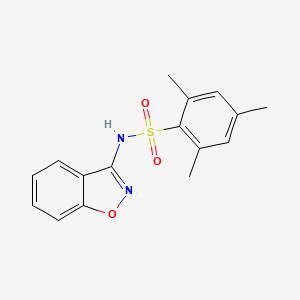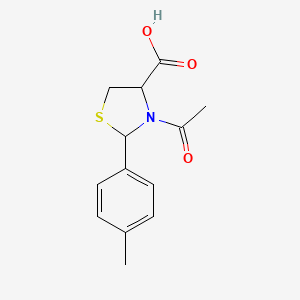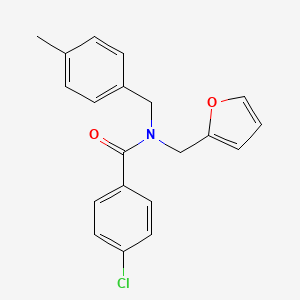![molecular formula C19H21N3O B11408736 N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B11408736.png)
N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide is a compound with a complex structure that includes a benzodiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with a suitable acylating agent. One common method involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
- N-[3-(1-benzyl-1H-1,3-benzothiazol-2-yl)propyl]acetamide
- N-[3-(1-benzyl-1H-1,3-benzoxazol-2-yl)propyl]acetamide
Uniqueness
N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]acetamide is unique due to its specific benzodiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[3-(1-benzylbenzimidazol-2-yl)propyl]acetamide |
InChI |
InChI=1S/C19H21N3O/c1-15(23)20-13-7-12-19-21-17-10-5-6-11-18(17)22(19)14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-14H2,1H3,(H,20,23) |
InChI Key |
ZKUCZPHAQUADIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2e)-3-{1-[3-(2,3-Dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B11408655.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11408668.png)
![2-(4-chlorophenoxy)-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B11408676.png)


![2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11408691.png)

![1-[2-(4-methoxyphenoxy)ethyl]-2-(1-phenoxyethyl)-1H-benzimidazole](/img/structure/B11408694.png)
![5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11408700.png)
![2-Ethyl-1-[3-(4-methylphenoxy)propyl]benzimidazole](/img/structure/B11408711.png)
![2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-ethoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11408719.png)
![1-{5-chloro-4-[(3-methoxypropyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid](/img/structure/B11408726.png)

![2-[(4-chlorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B11408739.png)
